molecular formula C4HClF8 B1349372 1-Chloro-4H-octafluorobutane CAS No. 423-31-4

1-Chloro-4H-octafluorobutane

Cat. No.: B1349372
CAS No.: 423-31-4
M. Wt: 236.49 g/mol
InChI Key: NNMVWNQEVYZFRC-UHFFFAOYSA-N
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Description

1-Chloro-4H-octafluorobutane is a fluorinated organic compound with the molecular formula C4HClF8. It is a member of the perfluorinated compounds family, known for their unique chemical properties and applications in various fields.

Scientific Research Applications

1-Chloro-4H-octafluorobutane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.

    Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and inertness.

    Industry: It is used in the production of fluoropolymers and as a solvent in various industrial processes.

Mechanism of Action

Target of Action

1-Chloro-4H-octafluorobutane, also known as HCFC 328lcc or 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane, is primarily used as an organic solvent and in the production of polymers . Its primary targets are therefore the organic compounds and polymer precursors with which it interacts during these processes.

Mode of Action

This compound interacts with its targets through various chemical reactions. For instance, it can be oxidized by peroxides to form chlorinated products . It also reacts with carboxylic acids to form chlorocarboxylic acids .

Biochemical Pathways

It is known to undergo hydrogenolysis to form hydrocarbons, halides, and fluoroalkyl compounds . It also undergoes the addition of fluorine to produce perfluorinated compounds .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For example, in the production of polymers, it may contribute to the formation of the polymer structure . When it undergoes reactions such as oxidation or hydrogenolysis, it results in the formation of new compounds .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, it is stable at high temperatures , which suggests that it can be used in reactions that require heat. The presence of other compounds, such as peroxides or carboxylic acids, can also influence its action .

Preparation Methods

The synthesis of 1-Chloro-4H-octafluorobutane typically involves the fluorination of chlorinated butane derivatives. One common method includes the reaction of 1-chlorobutane with elemental fluorine under controlled conditions. Industrial production often employs high-pressure and high-temperature reactors to ensure complete fluorination and high yield.

Chemical Reactions Analysis

1-Chloro-4H-octafluorobutane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form various fluorinated butane derivatives.

    Oxidation Reactions: It can be oxidized under specific conditions to form perfluorinated carboxylic acids.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the reaction conditions and the reagents used .

Comparison with Similar Compounds

1-Chloro-4H-octafluorobutane can be compared with other similar compounds such as:

    1,1,2,2,3,3,4,4-Octafluorobutane: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.

    Octafluoro-1,4-diiodobutane: Contains iodine atoms instead of chlorine, which affects its reactivity and applications.

The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, providing a balance of reactivity and stability that is valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4-octafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF8/c5-4(12,13)3(10,11)2(8,9)1(6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMVWNQEVYZFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075245
Record name 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423-31-4
Record name Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 423-31-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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